molecular formula C13H13N3O2S2 B292679 N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No. B292679
M. Wt: 307.4 g/mol
InChI Key: CDMJIFSWLUXAQT-UHFFFAOYSA-N
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Patent
US06080772

Procedure details

N1-(4-Methoxyphenylaminothiocarbonyl)-N2-(thien-2-carbonyl)hydrazine (1 g) and 0.2 g of sodium ethoxide in 10 mL of ethanol are refluxed for 6 hours. The mixture is cooled and the precipitate collected by vacuum filtration and dried to give 0.6 g of the title compound as an off-white solid. 4-(4-Methoxyphenyl)-5-(thien-2-yl)-1,2,4-triazol-3-thione (0.5 g) and 0.4 g of 2-bromo-5-nitrothiazole in 50 mL of acetonitrile are refluxed for 6 hours. The solvent is concentrated to give crude product which is collected by vacuum filtration. The crude product is crystallized from ethanol and dried to give 0.6 g of the desired triazole compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH:12][NH:13][C:14]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)=O)=[S:11])=[CH:5][CH:4]=1.[O-]CC.[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:14]([C:16]3[S:17][CH:18]=[CH:19][CH:20]=3)=[N:13][NH:12][C:10]2=[S:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(=S)NNC(=O)C=1SC=CC1
Name
Quantity
0.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(NN=C1C=1SC=CC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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